molecular formula C10H16Cl3N3 B1402559 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride CAS No. 1361114-21-7

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1402559
CAS No.: 1361114-21-7
M. Wt: 284.6 g/mol
InChI Key: GJEMKBPDGIFSIA-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C10H16Cl3N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound, and features a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with diketones or other suitable reagents.

    Substitution with Piperidine: The 6-position of the pyrazine ring is substituted with 1-methylpiperidine through nucleophilic substitution reactions, often using bases like sodium hydride or potassium carbonate to facilitate the reaction.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substituted Pyrazines: Depending on the nucleophile used, various substituted pyrazines can be formed.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, such as hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A simpler analogue with only a chlorine substituent.

    6-(1-Methylpiperidin-2-yl)pyrazine: Lacks the chlorine substituent.

    2-Chloro-6-(piperidin-2-yl)pyrazine: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride is unique due to the presence of both the chlorine atom and the 1-methylpiperidine substituent, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler analogues.

Properties

IUPAC Name

2-chloro-6-(1-methylpiperidin-2-yl)pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c1-14-5-3-2-4-9(14)8-6-12-7-10(11)13-8;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMKBPDGIFSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 6
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride

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